Naphthalene-1,5-dicarbaldehyde

CAS No.: 70848-82-7

Cat. No.: VC3769433

Molecular Formula: C12H8O2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70848-82-7 |

|---|---|

| Molecular Formula | C12H8O2 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | naphthalene-1,5-dicarbaldehyde |

| Standard InChI | InChI=1S/C12H8O2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-8H |

| Standard InChI Key | YAELIZGEEWGECG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CC=C(C2=C1)C=O)C=O |

| Canonical SMILES | C1=CC(=C2C=CC=C(C2=C1)C=O)C=O |

Introduction

Chemical Identity and Fundamental Properties

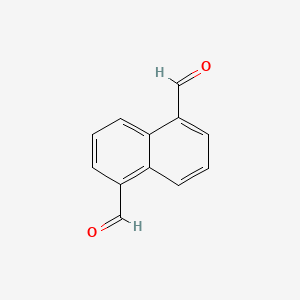

Naphthalene-1,5-dicarbaldehyde belongs to the class of naphthalene dicarboxaldehydes, with the molecular formula and a molecular weight of 184.19 g/mol . Its structure consists of a fused bicyclic aromatic system functionalized with two aldehyde groups at the 1- and 5-positions (Figure 1). The compound’s IUPAC name, naphthalene-1,5-dicarbaldehyde, reflects this substitution pattern, while alternative synonyms include 1,5-diformylnaphthalene and naphthalin-1,5-dialdehyd .

Table 1: Key physicochemical properties of naphthalene-1,5-dicarbaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 184.191 g/mol | |

| CAS Number | 7141-15-3 | |

| Density | N/A | |

| Boiling Point | N/A | |

| Melting Point | N/A | |

| Exact Mass | 184.052 g/mol |

Despite its utility, experimental data for physical properties such as melting point, boiling point, and density remain unreported in accessible literature . This gap underscores the need for further characterization efforts.

Synthesis and Manufacturing Strategies

The synthesis of naphthalene-1,5-dicarbaldehyde primarily involves the oxidation of 1,5-naphthalenedimethanol. A high-yield route (82%) employs pyridinium chlorochromate (PCC) in dichloromethane under reflux conditions . The reaction proceeds via the oxidation of primary alcohol groups to aldehydes, retaining the naphthalene backbone’s integrity (Equation 1):

Alternative pathways, such as the oxidation of 1,5-dimethylnaphthalene or formylation reactions, remain unexplored in the literature. The reliance on PCC highlights the compound’s sensitivity to harsh oxidizing agents, necessitating careful control of reaction conditions to prevent over-oxidation to carboxylic acids .

Structural and Spectroscopic Characterization

The planar naphthalene core and electron-withdrawing aldehyde groups confer distinct spectroscopic signatures. While experimental data for naphthalene-1,5-dicarbaldehyde’s NMR or IR spectra are absent, comparisons to analogous compounds suggest:

-

NMR: Downfield shifts for aldehyde protons (~9.5–10.5 ppm) and aromatic protons influenced by substituent effects .

-

IR Spectroscopy: Strong stretching vibrations for carbonyl groups (~1700 cm) .

Reactivity and Functionalization Pathways

The bifunctional nature of naphthalene-1,5-dicarbaldehyde enables diverse chemical transformations:

Condensation Reactions

Aldehyde groups participate in Schiff base formation with primary amines, yielding imine-linked frameworks. This reactivity is exploited in synthesizing covalent organic frameworks (COFs), though direct evidence for naphthalene-1,5-dicarbaldehyde’s use in COFs remains limited .

Oxidation and Reduction

-

Oxidation: Under strong conditions, aldehydes may oxidize to carboxylic acids, producing naphthalene-1,5-dicarboxylic acid (CAS 7315-96-0) .

-

Reduction: Sodium borohydride reduces aldehydes to alcohols, regenerating 1,5-naphthalenedimethanol .

Electrophilic Substitution

The naphthalene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at positions activated by the electron-withdrawing aldehyde groups. Regioselectivity patterns remain underexplored but may parallel those of 1,5-disubstituted naphthalenes .

Applications in Materials Science and Drug Development

While direct applications of naphthalene-1,5-dicarbaldehyde are sparsely documented, its derivatives and structural analogs demonstrate significant potential:

Covalent Organic Frameworks (COFs)

The dihydroxy derivative 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (CAS 7235-47-4) serves as a linker in COFs for drug delivery systems . These frameworks leverage reversible imine bonding to encapsulate therapeutic agents, suggesting that the parent aldehyde could similarly contribute to porous materials design .

Liquid-Crystalline Materials

1,5-Disubstituted naphthalenes, such as 1,5-dimethoxynaphthalene dicarboxylic acid derivatives, exhibit liquid-crystalline behavior with mesomorphic ranges sensitive to substituent identity . By extension, naphthalene-1,5-dicarbaldehyde may serve as a precursor for mesogens, though experimental validation is required .

Fluorescent Probes

Aldehyde-functionalized naphthalenes are precursors to fluorophores via condensation with amine-containing dyes. For example, 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde derivatives show promise in bioimaging, hinting at unexplored opportunities for the parent compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume